1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione
Description
This compound features a hybrid structure combining a 3,4-dihydroquinoline moiety linked via a 2-oxoethyl group to a 4-ethyl-substituted piperazine-2,3-dione core. The ethyl group at the piperazine nitrogen may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Synthetic routes for analogous compounds (e.g., ) involve alkylation or nucleophilic substitution steps, often using chloroacetyl chloride or bromoethyl intermediates to link heterocyclic systems. For example, in , a similar dihydroquinoline-piperazine hybrid was synthesized via reaction with triphosgene, highlighting the importance of carbonylating agents in forming the dione structure .
Properties
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-18-10-11-19(17(23)16(18)22)12-15(21)20-9-5-7-13-6-3-4-8-14(13)20/h3-4,6,8H,2,5,7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNJKQILFNGZJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione involves multiple steps, typically starting with the preparation of the 3,4-dihydroquinoline intermediate. This is often achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone under acidic conditions. The subsequent formation of the dihydroquinoline ring structure is followed by alkylation to introduce the 1-(2-oxoethyl) side chain. Finally, the reaction with 4-ethylpiperazine-2,3-dione completes the synthesis.
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using batch or continuous flow processes, leveraging catalysts and optimized reaction conditions to enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness, ensuring the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial in modifying the compound to study its properties or enhance its efficacy in applications.
Common Reagents and Conditions: Oxidation reactions typically use reagents like potassium permanganate or chromium trioxide under controlled conditions. Reduction reactions might employ sodium borohydride or lithium aluminum hydride. Substitution reactions often utilize alkyl halides in the presence of strong bases like sodium hydride or potassium carbonate.
Major Products Formed: The primary products of these reactions include derivatives that retain the core structure but exhibit different functional groups, enhancing the compound's versatility and application potential.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, allowing researchers to explore novel chemical reactions and pathways.
Biology: In biology, its unique structure makes it a potential candidate for studying enzyme interactions and cellular processes, particularly in pharmacological research.
Medicine: In the medical field, 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione has shown promise as a lead compound in drug development. Its potential therapeutic effects are being investigated for treating various conditions.
Industry: Industrially, the compound is used in the synthesis of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interactions at the molecular level. It targets specific enzymes or receptors, altering their activity and triggering downstream effects in biological pathways. The quinoline ring and piperazine-2,3-dione moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their key differences:
Key Comparative Findings
In contrast, 1-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine () lacks the dione ring, reducing hydrogen-bonding capacity but retaining α1-adrenergic antagonism .
Synthetic Accessibility :
- The target compound’s synthesis (e.g., via triphosgene-mediated carbonylations) is more complex than derivatives like ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate , which uses straightforward thioacetylation .
Pharmacokinetic Properties :
- The 4-ethyl group on the piperazine ring in the target compound likely increases lipophilicity (clogP ~2.5 predicted) compared to unsubstituted analogues (e.g., 1-((2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl)piperazine , clogP ~1.8) .
Biological Activity
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C_{19}H_{20}N_{2}O_{3}
- Molecular Weight : 324.38 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a related compound demonstrated significant cytotoxicity against various human cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | MALME-3M | -85.67 |
| Compound B | LOXIMVI | -85.17 |
| Compound C | SK-MEL-5 | -84.06 |
| Compound D | SF-539 | -97.21 |
These results indicate a broad spectrum of activity against melanoma and CNS cancer cell lines, suggesting that modifications to the piperazine core can enhance anticancer efficacy .
The proposed mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : The compounds induce apoptosis in cancer cells through various pathways.
- Cell Cycle Arrest : They may cause cell cycle arrest at specific phases, leading to reduced cell division.
- Targeting Specific Pathways : Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression.
Other Biological Activities
In addition to anticancer properties, related compounds have shown other biological activities:
- Vasorelaxant Activity : Some derivatives exhibit vasorelaxant effects, which could be beneficial in cardiovascular treatments .
- Acetylcholinesterase Inhibition : Certain piperazine derivatives have demonstrated the ability to inhibit acetylcholinesterase, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of compounds related to the target structure:
- Study on Anticancer Activity : A study synthesized a series of piperazine derivatives and evaluated their cytotoxic effects against a panel of cancer cell lines. Results indicated promising activity with IC50 values in the low micromolar range for some compounds .
- Vasorelaxant Effects : Another study investigated the cardiovascular effects of similar compounds, revealing significant vasorelaxation and bradycardic effects in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
